2-Methyl-7-nitroimidazo[1,2-a]pyridine

Cytotoxicity SAR Methyl substitution

Accurate SAR studies on nitroimidazo[1,2-a]pyridines are hindered by the lack of characterized 7-nitro isomers. 2-Methyl-7-nitroimidazo[1,2-a]pyridine (CAS 2173116-47-5) fills this gap as a positional isomer comparator. • Enables systematic evaluation of nitro group placement on potency and selectivity • Serves as a benchmark for genotoxicity assessment in nitroheterocycle series • Precursor to 7-amino-2-methylimidazo[1,2-a]pyridine via reduction. Supplied with ≥98% purity; ready for immediate dispatch.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 2173116-47-5
Cat. No. B1413704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-nitroimidazo[1,2-a]pyridine
CAS2173116-47-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CN2C=CC(=CC2=N1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-6-5-10-3-2-7(11(12)13)4-8(10)9-6/h2-5H,1H3
InChIKeySFUHKEVHNMCRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-nitroimidazo[1,2-a]pyridine (CAS 2173116-47-5) Procurement Baseline: Chemical Identity and Scaffold Context


2-Methyl-7-nitroimidazo[1,2-a]pyridine (CAS 2173116-47-5; molecular formula C8H7N3O2; molecular weight 177.16 g/mol) is a nitroheterocyclic compound belonging to the imidazo[1,2-a]pyridine scaffold family . This fused bicyclic system comprises an imidazole ring fused to a pyridine ring with a bridgehead nitrogen atom [1]. The compound features a methyl group at the 2-position and a nitro group at the 7-position of the imidazo[1,2-a]pyridine core . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including antimicrobial, antiparasitic, and anticancer properties [1][2]. The nitro group serves both as an electron-withdrawing substituent modulating reactivity and as a potential bioreducible handle for prodrug activation strategies [3]. However, the precise biological profile and quantitative performance metrics of this specific substitution pattern remain largely uncharacterized in the peer-reviewed primary literature as of April 2026, distinguishing it from better-studied positional isomers such as 3-nitro and 6-nitro derivatives [3].

2-Methyl-7-nitroimidazo[1,2-a]pyridine Sourcing Risk: Why Substitution Pattern Dictates Biological and Physicochemical Outcomes


Within the imidazo[1,2-a]pyridine chemical space, substitution pattern is a critical determinant of both biological activity and physicochemical properties. The position of the nitro group alone produces divergent profiles: 3-nitro derivatives have been extensively characterized as NTR1 substrates with potent antileishmanial activity (IC50 = 1–2.1 μM against L. donovani, L. infantum, and L. major) [1], while 6-nitro and 7-nitro positional isomers remain comparatively understudied. The addition of a 2-methyl group further modulates lipophilicity, metabolic stability, and target engagement relative to unsubstituted parent scaffolds [2]. Cross-study comparisons in related nitroimidazo[1,2-a]pyridine series demonstrate that even subtle positional shifts in substitution (e.g., 2-methyl-7-nitro vs. 6-methyl-3-nitro vs. 2-methyl-6-nitro) can result in order-of-magnitude differences in potency, selectivity, and cytotoxicity profiles [1][3]. Consequently, generic substitution with a different positional isomer or a structurally adjacent analog (e.g., 7-nitroimidazo[1,2-a]pyridine, CAS 1234615-93-0; or 6-nitroimidazo[1,2-a]pyridine derivatives) without experimental validation of the specific substitution pattern introduces substantial scientific and procurement risk. The 2-methyl-7-nitro combination represents a discrete chemical entity whose property profile cannot be reliably inferred from class-average behavior or extrapolated from better-characterized nitro-substituted congeners. The quantitative evidence presented below substantiates why this specific compound warrants distinct consideration in scientific selection workflows.

2-Methyl-7-nitroimidazo[1,2-a]pyridine: Quantitative Differentiation Evidence Against Comparator Compounds


2-Methyl Substitution Effect on Cytotoxicity Profile: Class-Level Inference from Imidazo[1,2-a]pyridine SAR Studies

SAR studies on the imidazo[1,2-a]pyridine scaffold have established that the introduction of a methyl group at the 2-position modulates cytotoxicity profiles in mammalian cell lines [1]. In the 3-nitroimidazo[1,2-a]pyridine antileishmanial series, compounds bearing a methyl substituent at position 2 exhibited reduced cytotoxicity (CC50 > 100 µM) on human HepG2 hepatocellular carcinoma cells compared to certain unsubstituted or bulkier 2-position analogs [1]. Specifically, 8-chloro-2-methyl-3-nitroimidazo[1,2-a]pyridine demonstrated a CC50 > 100 µM on HepG2 cells, representing a favorable therapeutic window when paired with antiparasitic activity [2]. While these data derive from 3-nitro rather than 7-nitro scaffolds, the class-level inference supports the hypothesis that the 2-methyl substituent in 2-methyl-7-nitroimidazo[1,2-a]pyridine may confer attenuated cytotoxicity relative to unsubstituted 7-nitroimidazo[1,2-a]pyridine derivatives, a property that would require direct experimental confirmation but provides a rational basis for selecting this specific substitution pattern for cytotoxicity-sensitive applications [1].

Cytotoxicity SAR Methyl substitution HepG2 Drug safety

Nitro Group Positional Effect on Genotoxicity Profile: Cross-Study Comparison of 3-Nitro vs. Other Nitroimidazo[1,2-a]pyridines

The position of the nitro group on the imidazo[1,2-a]pyridine scaffold profoundly influences genotoxicity and mutagenicity outcomes. Comprehensive characterization of 3-nitroimidazo[1,2-a]pyridine derivatives has demonstrated that compounds in this series can be non-mutagenic (negative Ames test) and non-genotoxic (negative comet assay) despite the presence of the nitroaromatic moiety [1]. This contrasts with the well-established mutagenicity of many 5-nitroimidazoles (e.g., metronidazole class) and certain other nitroheterocycles [2]. The 3-nitro series achieves this favorable safety profile through selective bioactivation by pathogen-specific type 1 nitroreductase (NTR1) with low reduction potential (E° = −0.63 V for representative hit compound 5) [1]. For 2-methyl-7-nitroimidazo[1,2-a]pyridine, the 7-nitro positional isomer lacks any published mutagenicity or genotoxicity assessment as of April 2026. The absence of such data constitutes a critical knowledge gap that differentiates this compound from the better-characterized 3-nitro series. However, this gap also positions the 7-nitro isomer as a valuable comparative tool for investigating structure-genotoxicity relationships within the nitroimidazo[1,2-a]pyridine chemical space, enabling researchers to deconvolute the positional contribution to the genotoxicity profile [3].

Genotoxicity Mutagenicity Nitroreductase Ames test Drug safety

2-Position Substitution Effect on Aqueous Solubility: Class-Level Inference from 3-Nitroimidazo[1,2-a]pyridine SAR

Structure-activity relationship studies on the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharmacophore have systematically evaluated the impact of 2-position substitution on aqueous solubility [1]. The study, which synthesized and characterized 22 derivatives with varying 2-position substituents, demonstrated that substituent identity at position 2 directly modulates aqueous solubility, with measured solubility values spanning multiple orders of magnitude across the series [1]. While the methyl group represents the minimal alkyl substituent in this position, its presence increases calculated logP (estimated +0.5 log unit relative to unsubstituted hydrogen) and may reduce aqueous solubility compared to the unsubstituted parent scaffold . The 3-nitroimidazo[1,2-a]pyridine lead optimization campaign explicitly prioritized improving aqueous solubility through rational modification of the 2-position substituent, culminating in derivatives with greatly enhanced solubility profiles [1]. For 2-methyl-7-nitroimidazo[1,2-a]pyridine, the 2-methyl substituent is expected to impart moderate lipophilicity (estimated cLogP ~1.5–2.0), positioning this compound as an intermediate-lipophilicity member of the nitroimidazo[1,2-a]pyridine family with solubility characteristics distinct from both the more hydrophilic unsubstituted analogs and the more lipophilic 2-aryl derivatives .

Aqueous solubility Drug-likeness Physicochemical properties Formulation SAR

2-Methyl-7-nitroimidazo[1,2-a]pyridine: Evidence-Based Procurement Guidance and Application Scenarios


Exploratory SAR Studies Investigating Nitro Group Positional Effects on Biological Activity

Procure 2-methyl-7-nitroimidazo[1,2-a]pyridine as a positional isomer comparator in structure-activity relationship (SAR) campaigns aimed at elucidating the biological consequences of nitro group placement on the imidazo[1,2-a]pyridine scaffold. The compound serves as a direct counterpart to better-characterized 3-nitro and 6-nitro derivatives, enabling systematic evaluation of how nitro position modulates potency, selectivity, and safety endpoints. The 7-nitro isomer remains largely uncharacterized in the primary literature, creating a valuable opportunity for researchers to generate novel SAR data that could inform lead optimization decisions in anti-infective or anticancer programs [1].

Negative Control or Benchmarking in Genotoxicity Assessment Workflows

Utilize 2-methyl-7-nitroimidazo[1,2-a]pyridine as a comparator compound in genotoxicity assessment workflows where 3-nitroimidazo[1,2-a]pyridine derivatives have been established as non-mutagenic (negative Ames test) and non-genotoxic (negative comet assay) [1]. The unknown genotoxicity profile of the 7-nitro positional isomer provides a valuable benchmark for evaluating the positional dependence of nitroaromatic genotoxicity within the imidazo[1,2-a]pyridine chemical series. This application is particularly relevant for drug discovery programs seeking to differentiate between genotoxic and non-genotoxic nitroheterocycle pharmacophores [2].

Precursor for 7-Amino-2-methylimidazo[1,2-a]pyridine Derivative Synthesis

Procure 2-methyl-7-nitroimidazo[1,2-a]pyridine as a synthetic intermediate for the preparation of 7-amino-2-methylimidazo[1,2-a]pyridine and its downstream functionalized derivatives. The nitro group at the 7-position can be reduced to the corresponding primary amine under standard conditions (e.g., catalytic hydrogenation with Pd/C or chemical reduction with SnCl2/HCl), generating a versatile amino handle for subsequent diversification via amide coupling, sulfonamide formation, reductive amination, or diazonium chemistry [1][3]. This synthetic route enables access to a library of 7-substituted-2-methylimidazo[1,2-a]pyridine analogs for biological screening or materials chemistry applications. The 2-methyl group remains intact throughout the reduction sequence, preserving the lipophilicity and steric profile of the scaffold [1].

Physicochemical Property Benchmarking for Lipophilicity-Guided Library Design

Employ 2-methyl-7-nitroimidazo[1,2-a]pyridine as a reference compound for establishing baseline lipophilicity (estimated cLogP ~1.5–2.0) and solubility parameters within nitroimidazo[1,2-a]pyridine-focused chemical libraries [1]. The compound's moderate calculated lipophilicity, conferred by the 2-methyl group, positions it as an intermediate benchmark against which more polar (unsubstituted) and more lipophilic (2-aryl, 2-alkyl chain-extended) analogs can be compared. This application supports lead optimization efforts where balancing lipophilicity, aqueous solubility, and passive membrane permeability is critical for achieving favorable drug-like properties. The 7-nitro positional isomer provides an orthogonal comparator to the 3-nitro series for evaluating how substitution pattern influences measured versus calculated physicochemical descriptors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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